

Comprehensive Spectroscopic Guide: 4-(Aminomethyl)cyclohexan-1-amine Dihydrochloride

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Compound of Interest

Compound Name:	4-(Aminomethyl)cyclohexan-1-amine dihydrochloride
CAS No.:	1427380-67-3
Cat. No.:	B1377131

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Executive Summary & Chemical Identity

4-(Aminomethyl)cyclohexan-1-amine dihydrochloride is a pivotal diamine scaffold in medicinal chemistry, serving as a versatile linker in antibody-drug conjugates (ADCs) and a precursor for peptidomimetics. Structurally, it bridges the gap between rigid cycloaliphatic amines (like cyclohexylamine) and flexible linear diamines.

For the drug development scientist, the critical quality attribute (CQA) of this molecule is often its stereochemistry (cis vs. trans) and the integrity of its salt form. The dihydrochloride salt stabilizes the molecule against oxidation and volatility but introduces hygroscopicity that complicates spectral acquisition.

Chemical Profile

Property	Detail
IUPAC Name	4-(Aminomethyl)cyclohexan-1-amine dihydrochloride
Common Synonyms	1-Amino-4-(aminomethyl)cyclohexane 2HCl; Hexahydro-p-xylylenediamine (related)
Formula	(Salt); (Base)
Molecular Weight	201.14 g/mol (Dihydrochloride); 128.22 g/mol (Free Base)
CAS (Free Base)	3218-02-8
Key Isomers	Trans (diequatorial, thermodynamically stable) vs. Cis (axial-equatorial)

Experimental Methodology: Sample Preparation

As a Senior Application Scientist, I cannot stress enough that sample preparation is the primary source of error in characterizing amine salts. The dihydrochloride is highly polar and potentially hygroscopic.

Protocol: NMR Sample Preparation

Objective: Obtain high-resolution

H and

C spectra without water suppression artifacts.

- Solvent Selection: Use Deuterium Oxide (D_2O), 99.9% D) exclusively.
 - Reasoning: The salt is insoluble in

. While

can be used,

eliminates the broad ammonium (

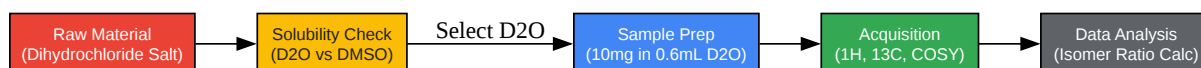
) signals, simplifying the aliphatic region and preventing overlap with the critical methine proton.

- pH Adjustment (Optional): If resolving cis/trans isomers is difficult, adding 1-2 drops of can shift the equilibrium to the free base in situ, altering chemical shifts significantly to separate overlapping multiplets.
- Reference: Use internal TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) at 0.00 ppm, as TMS is insoluble in

.

Workflow Visualization

The following diagram outlines the critical path for analytical validation.



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Caption: Figure 1. Analytical workflow for the spectroscopic validation of amine salts, prioritizing solvent selection to minimize exchange artifacts.

Spectroscopic Data Analysis[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of the dihydrochloride salt differs significantly from the free base due to the deshielding effect of the cationic ammonium groups.

H NMR Data (400 MHz,

)

Note: Chemical shifts are representative for the trans-isomer (major product in catalytic hydrogenation).

Position	Proton Type	(ppm)	Multiplicity	Integration	Assignment Logic
1		3.15 - 3.25	m (tt)	1H	Deshielded by -ammonium; axial orientation in trans-isomer gives large coupling (Hz).
7		2.90 - 3.00	d	2H	Exocyclic methylene; deshielded by ammonium but less than ring methine.
2, 6	Ring	1.95 - 2.05	m	2H	Equatorial protons, deshielded by proximity to amine.
3, 5	Ring	1.45 - 1.55	m	2H	Remote ring protons.
2, 6	Ring	1.30 - 1.45	m	2H	Axial protons (overlap common).
4	Ring	1.60 - 1.75	m	1H	Methine at the branching point.

Critical Insight: In the cis-isomer, the H1 proton signal often shifts downfield (approx +0.1-0.2 ppm) and appears as a narrower multiplet due to the lack of large trans-diaxial coupling constants (

).

C NMR Data (100 MHz,

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Position	Carbon Type	(ppm)	Assignment Logic
1		50.5	Alpha to ring nitrogen.
7		44.8	Exocyclic aminomethyl carbon.
4	Ring	35.2	Branching point carbon.
2, 6	Ring	29.5	Beta to ring nitrogen.
3, 5	Ring	28.1	Gamma to ring nitrogen.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond Crystal)

The salt form is easily distinguished from the free base by the ammonium bands.

Frequency ()	Vibration Mode	Description
2800 - 3200	Stretch (Ammonium)	Very broad, strong band characteristic of . Obscures stretches.
1600 - 1620	Bend (Asymmetric)	"Ammonium scissors" deformation.
1500 - 1520	Bend (Symmetric)	Weak band, specific to the salt form.
1050 - 1150	Stretch	Medium intensity, often split due to two distinct amines.

Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (ESI+)

The dihydrochloride salt dissociates in the LC-MS mobile phase (typically Water/Acetonitrile + 0.1% Formic Acid). You will observe the protonated molecular ion of the free base.

- Observed Ion

:

129.1

- Base Peak: Often 129.1 or a fragment losing

(

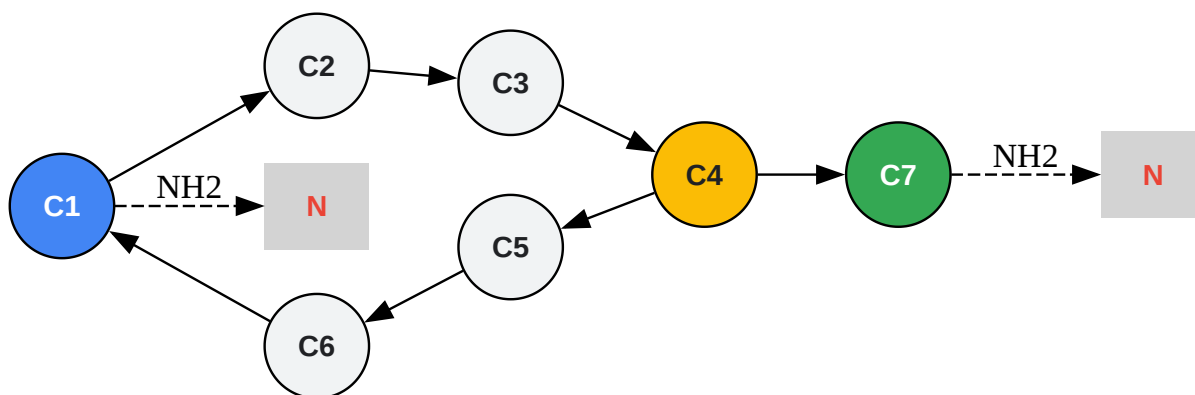
112).

- Interpretation: The presence of the chloride counter-ion is not seen in positive mode but can be verified in negative mode (

35/37) or via elemental analysis.

Structural Visualization

The following diagram illustrates the atom numbering used for the NMR assignments above.



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Caption: Figure 2. Numbering scheme for 4-(Aminomethyl)cyclohexan-1-amine. C1 is the ring methine; C7 is the exocyclic methylene.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, be aware of these common impurities which can be detected via the spectroscopic methods detailed above:

- 1,4-Diaminocyclohexane: Result of over-oxidation or incorrect starting material. Detected by a simplified NMR spectrum (symmetry).
- 4-Methylcyclohexylamine: Result of hydrogenolysis of the amino group. Detected by a methyl doublet at ~0.9 ppm in H NMR.
- Cis-Isomer: Often considered an impurity if the trans-isomer is required for rigid linker applications. Quantify using the integration ratio of the H1 proton.

References

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